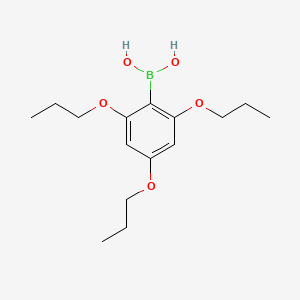(2,4,6-Tripropoxyphenyl)boronic acid
CAS No.: 917981-29-4
Cat. No.: VC15898527
Molecular Formula: C15H25BO5
Molecular Weight: 296.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 917981-29-4 |
|---|---|
| Molecular Formula | C15H25BO5 |
| Molecular Weight | 296.17 g/mol |
| IUPAC Name | (2,4,6-tripropoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C15H25BO5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h10-11,17-18H,4-9H2,1-3H3 |
| Standard InChI Key | MJAMSTLAPKLLGW-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1OCCC)OCCC)OCCC)(O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
(2,4,6-Tripropoxyphenyl)boronic acid belongs to the arylboronic acid family, featuring a benzene core with three propyl ether (-OCH₂CH₂CH₃) groups and a boronic acid (-B(OH)₂) substituent. The IUPAC name derives from the systematic substitution pattern: propoxy groups occupy the 2, 4, and 6 positions, while the boronic acid is attached to the phenyl ring’s remaining para position. Its molecular formula is C₁₈H₂₉BO₅, with a molecular weight of 336.23 g/mol .
Table 1: Key Identifiers of (2,4,6-Tripropoxyphenyl)boronic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 917981-29-4 | |
| Molecular Formula | C₁₈H₂₉BO₅ | |
| Molecular Weight | 336.23 g/mol | |
| Structural Class | Arylboronic Acid |
The compound’s boronic acid group enables covalent interactions with diols and other nucleophiles, a property exploited in sensors and enzyme inhibitors . The propoxy substituents enhance lipid solubility, potentially improving membrane permeability in biological systems .
Physicochemical Properties
Limited experimental data exist for (2,4,6-Tripropoxyphenyl)boronic acid, but inferences can be drawn from structurally analogous compounds. For example, (2,4,6-Triisopropylphenyl)boronic acid (CAS 154549-38-9) shares a similar trisubstituted phenyl backbone and exhibits a density of 1.0±0.1 g/cm³, a boiling point of 346.8±52.0 °C, and a melting point of 165°C . While the tripropoxy variant likely has a lower melting point due to increased steric hindrance from longer alkoxy chains, confirmatory studies are absent.
Table 2: Comparative Properties of Trisubstituted Boronic Acids
| Compound | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|
| (2,4,6-Tripropoxyphenyl)boronic acid | - | - | - |
| (2,4,6-Triisopropylphenyl)boronic acid | 1.0±0.1 | 346.8±52.0 | 165 |
The absence of empirical data underscores the need for further characterization. Stability studies from supplier documentation indicate that the compound requires storage at 2–8°C under inert gas to prevent hydrolysis of the boronic acid group .
Synthesis and Manufacturing
Boronation of Tripropoxyphenyl Precursors
A plausible synthetic route involves lithiation-boronation of 1,3,5-tripropoxybenzene. This method, analogous to benzoxaborole synthesis , proceeds as follows:
-
Lithiation: Treatment of 1,3,5-tripropoxybenzene with n-butyllithium at –78°C generates a lithium arenide intermediate.
-
Boronation: Quenching with trimethyl borate (B(OMe)₃) forms the boronate ester.
-
Hydrolysis: Acidic hydrolysis converts the ester to the free boronic acid .
This pathway mirrors the synthesis of peptidyl boronic acids, where Matteson homologation avoids epimerization during intermediate steps . Challenges include controlling regioselectivity and purifying the final product, as boronic acids are prone to dehydration.
Alternative Approaches
-
Suzuki-Miyaura Coupling: Aryl halides could react with boronic acids under palladium catalysis, but this method typically installs boronic acids on pre-functionalized aromatics rather than synthesizing them .
-
Grignard Reagent Reactions: α-Chloro boronic esters may react with Grignard reagents to introduce alkyl chains, though this approach risks decomposition in azide-containing systems .
Pharmaceutical and Biological Applications
Fluorescent Probes
The compound’s boronic acid group binds diols, enabling glucose sensing applications. In one design, boronic acid-quencher pairs produce fluorescence upon glucose binding . The tripropoxy substituents could reduce background noise by minimizing nonspecific interactions, though validation is needed.
| Application | Mechanism | Status |
|---|---|---|
| β-Lactamase Inhibition | Covalent binding to active site | Hypothetical |
| Antiviral Therapy | RNA polymerase inhibition | Experimental |
| Glucose Sensing | Diol-mediated fluorescence shift | Conceptual |
Future Research Directions
-
Property Characterization: Empirical studies on melting point, solubility, and stability.
-
Biological Screening: Antiviral and antibacterial assays against resistant pathogens.
-
Sensor Development: Integration into fluorescent platforms for real-time glucose monitoring.
-
Synthetic Optimization: Catalytic methods to improve yield and regioselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume